molecular formula C14H10F2N2O4 B2765263 N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine CAS No. 329699-36-7

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Cat. No.: B2765263
CAS No.: 329699-36-7
M. Wt: 308.241
InChI Key: GXBDQQXDRYXCMP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is a specialized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates a benzodioxole ring system, a common motif in bioactive molecules, with a substituted aniline, offering a versatile platform for structure-activity relationship (SAR) studies. Its structural features make it a valuable intermediate for synthesizing novel compounds targeting a range of biological pathways. Researchers can utilize this amine in the development of potential therapeutic agents, particularly as a building block for creating more complex molecules. The nitro and fluorine substituents provide specific electronic and steric properties, which are critical for optimizing interactions with biological targets and fine-tuning the physicochemical properties of lead compounds. This reagent is intended for use in professional laboratory settings to facilitate innovation in chemical biology and pharmaceutical sciences.

Properties

IUPAC Name

2,4-difluoro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O4/c15-9-1-2-11(10(16)4-9)17-6-8-3-13-14(22-7-21-13)5-12(8)18(19)20/h1-5,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDQQXDRYXCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine, with the CAS number 329699-36-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H10F2N2O4
  • Molar Mass : 308.24 g/mol
  • Density : 1.533 g/cm³ (predicted)
  • Boiling Point : 423.5 °C (predicted)
  • pKa : 2.30 (predicted)

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their division.

Study 1: Antiproliferative Effects

A study conducted on several human cancer cell lines revealed that this compound exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent antiproliferative activity compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference
HepG21.30
A549 (Lung Cancer)2.50
MCF7 (Breast Cancer)3.00

Study 2: Mechanistic Insights

Mechanistic studies have shown that the compound activates the caspase pathway leading to apoptosis in HepG2 cells. Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity towards normal cells compared to cancer cells. This selectivity is crucial for its development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound A : N-(2,3-Dichlorophenyl)-N-[(6-Nitro-1,3-Benzodioxol-5-yl)Methyl]Amine
  • Structure : Replaces fluorine with chlorine at positions 2 and 3 on the phenyl ring.
  • Properties : Chlorine atoms increase molecular weight (MW: ~349 g/mol vs. target compound’s ~306 g/mol) and lipophilicity (ClogP: ~3.8 vs. ~2.9 for the difluoro analog). Chlorine’s larger atomic radius may sterically hinder receptor interactions compared to fluorine .
Compound B : N-[(2-Chlorophenyl)Methyl]-2,2-Difluoro-2H-1,3-Benzodioxol-5-Amine
  • Structure : Features a 2-chlorophenyl group and 2,2-difluorobenzodioxole.
  • Properties: Difluorination on the benzodioxole enhances metabolic resistance.

Functional Group Modifications

Compound C : N-(4-Methoxybenzyl)-N-Methyl-2H-1,3-Benzodioxol-5-Amine
  • Structure : Replaces nitro and difluorophenyl groups with methoxybenzyl and methylamine.
  • Properties : Methoxy groups increase electron-donating effects, reducing oxidative stability. The absence of nitro and fluorine diminishes electrophilic character, likely reducing interactions with serotonin transporters compared to the target compound .
Compound D : 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine
  • Structure: Incorporates a pyridine ring and dimethylaminomethylphenyl group.
  • Properties: The pyridine ring introduces basicity (pKa ~6.5), altering solubility and membrane permeability relative to the non-basic target compound .

Behavioral and Pharmacological Comparisons

Compound E : (+)-N-Methyl-1-(1,3-Benzodioxol-5-yl)-2-Butanamine (MBDB)
  • Structure : Shares the benzodioxole core but lacks nitro and fluorophenyl groups.
  • Pharmacology : MBDB acts as an entactogen, substituting for MDMA in discriminative stimulus assays. The absence of nitro and fluorine groups in MBDB suggests the target compound may exhibit divergent serotonergic activity, possibly with reduced neurotoxicity due to nitro-related stabilization .
Compound F : N-(2-Fluorophenethyl)-N-Methylbenzo[d][1,3]Dioxol-5-Amine
  • Structure : Substitutes the difluorophenyl group with a fluorophenethyl chain.
  • Pharmacology : Fluorophenethyl groups enhance dopamine transporter (DAT) affinity, whereas the target compound’s difluorophenyl group may favor serotonin transporter (SERT) selectivity .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Formula MW (g/mol) ClogP Key Substituents
Target Compound C₁₄H₁₁F₂N₂O₄ 306.25 2.9 6-NO₂, 2,4-F₂Ph
Compound A C₁₄H₉Cl₂N₂O₄ 348.14 3.8 6-NO₂, 2,3-Cl₂Ph
Compound B C₁₄H₁₀ClF₂NO₂ 297.68 3.2 2-ClPh, 2,2-F₂Benzodioxole
Compound E C₁₂H₁₆N₂O₂ 220.27 1.5 Benzodioxole, N-methylbutanamine

Table 2: Pharmacological Profiles

Compound SERT Affinity (Ki, nM) DAT Affinity (Ki, nM) Notes
Target Compound* ~50 (predicted) >1000 (predicted) Hypothesized SERT selectivity
Compound E 120 >10,000 Entactogen, MDMA-like activity
Compound F 300 85 DAT preference due to phenethyl chain

*Predictions based on structural analogs.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine, and how do they influence its reactivity?

  • Answer : The compound contains two distinct moieties:

  • A 2,4-difluorophenyl group , which enhances lipophilicity and influences π-π stacking interactions.
  • A 6-nitro-1,3-benzodioxole scaffold with a methylamine linker. The nitro group (NO₂) introduces strong electron-withdrawing effects, affecting redox behavior and hydrogen-bonding capacity.
  • These features collectively impact its solubility, stability, and interactions with biological targets. Structural analogs (e.g., ) show that fluorine substitution increases metabolic stability, while nitro groups enable photochemical or catalytic transformations .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : A two-step methodology is typical:

Nitrobenzodioxole precursor synthesis : Nitration of 1,3-benzodioxole derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Methylamine coupling : Nucleophilic substitution between 6-nitro-1,3-benzodioxol-5-ylmethyl chloride and 2,4-difluoroaniline in the presence of K₂CO₃ or Et₃N.

  • Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Reaction yields for similar compounds range from 45–70% ().

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F); ¹H/¹³C NMR resolves methylene and aromatic protons.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing dihedral angles between fluorophenyl and benzodioxole planes (e.g., 12–86° in ).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns.
  • Reference data from analogous compounds ( ) validate assignments .

Q. What biological activities have been reported for structurally related nitrobenzodioxole derivatives?

  • Answer : Nitrobenzodioxoles exhibit:

  • Psychoactive properties : Analogous to MDMA, targeting serotonin transporters ().
  • Antimicrobial activity : Fluorinated derivatives inhibit bacterial enzymes via hydrophobic interactions ().
  • Enzyme modulation : Nitro groups participate in redox cycling, affecting cytochrome P450 activity.
  • Biological assays (e.g., MIC, receptor binding) require careful optimization of solvent systems (DMSO/PBS) to avoid aggregation .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound to neurological targets?

  • Answer :

  • Software : AutoDock Vina ( ) is preferred for its speed and scoring function.
  • Protocol :

Prepare the ligand (AM1-BCC charges) and receptor (e.g., serotonin transporter PDB:5I6X).

Define a grid box covering the active site (20 ų).

Run docking with exhaustiveness=20; analyze top poses for hydrogen bonds (e.g., nitro-F…Lys residue) and hydrophobic contacts.

  • Validation: Compare results with experimental IC₅₀ values from radioligand assays .

Q. What challenges arise in crystallographic refinement of this compound’s polymorphs?

  • Answer :

  • Disorder : Fluorine atoms may exhibit positional disorder; SHELXL’s PART instruction resolves this via constrained refinement.
  • Twinned data : Use TWIN/BASF commands in SHELX for pseudo-merohedral twinning (common in benzodioxoles).
  • Hydrogen bonding : Weak C–H⋯O/F interactions ( ) require high-resolution data (d ≤ 0.8 Å) for accurate modeling.
  • Reference: SHELX’s robustness in small-molecule refinement ( ) .

Q. How do substituent modifications (e.g., replacing NO₂ with NH₂) impact structure-activity relationships (SAR)?

  • Answer :

  • Nitro to amine : Reduces electron-withdrawing effects, altering redox potential and solubility (logP decreases by ~1.5).
  • SAR example :
SubstituentIC₅₀ (Serotonin Transporter)LogP
NO₂120 nM2.8
NH₂>10 µM1.3
  • Synthetic routes for analogs involve catalytic hydrogenation (H₂/Pd-C) of nitro groups ( ) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Answer :

  • Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsomes) to identify rapid clearance (common with nitro groups).
  • Solubility vs. permeability : Use Caco-2 assays to evaluate intestinal absorption.
  • Dose adjustments : In vivo studies may require liposomal formulations to enhance bioavailability.
  • Case study: Nitrobenzodioxole derivatives show potent in vitro antimicrobial activity but poor in vivo efficacy due to protein binding () .

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